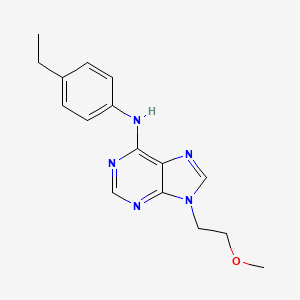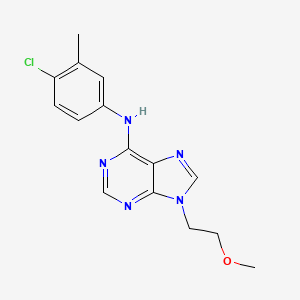
N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-methylaniline and 9-(2-methoxyethyl)-9H-purine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups like alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Biological Research: It is used as a tool compound to study purine metabolism and signaling pathways in cells.
Pharmacology: The compound is investigated for its pharmacokinetic properties and its ability to interact with specific molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
- N-(4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
- N-(4-chloro-3-methylphenyl)-9H-purin-6-amine
Uniqueness
N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is unique due to the presence of both the 4-chloro-3-methylphenyl and 2-methoxyethyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Propriétés
IUPAC Name |
N-(4-chloro-3-methylphenyl)-9-(2-methoxyethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-10-7-11(3-4-12(10)16)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIXYANNENBMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethyl-2-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468190.png)
![2-[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468193.png)
![9-(2-methoxyethyl)-6-{5-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B6468210.png)
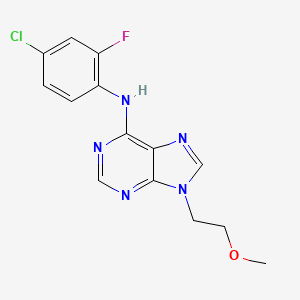
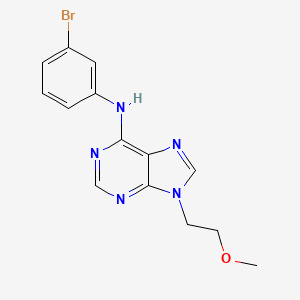
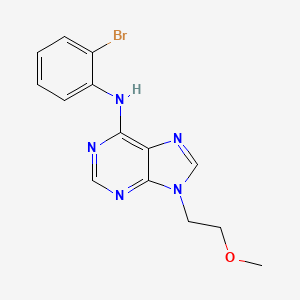
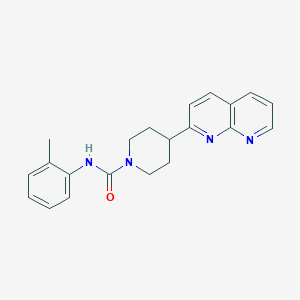
![6-[5-(5-bromopyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468233.png)
![9-(2-methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468234.png)
![N-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468240.png)
![N-(3,5-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468242.png)
![2-(4-ethoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6468245.png)
![5-fluoro-2-{5-[2-(1H-indol-1-yl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6468254.png)
